N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
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Overview
Description
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a methylpropyl group, and an isothiochromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide typically involves multiple steps, starting with the preparation of the isothiochromene ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyano and methylpropyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary or secondary amines .
Scientific Research Applications
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide
- N-(1-Cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- N-cyano-N’-methyl-N’’ [2- (5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine
Uniqueness
Compared to similar compounds, N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide stands out due to its unique isothiochromene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)13(9-16)17-15(18)14-12-6-4-3-5-11(12)7-8-19-14/h3-6,10,13-14H,7-8H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFATYZOIOUUFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1C2=CC=CC=C2CCS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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